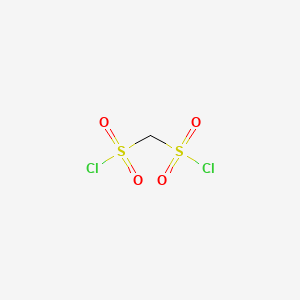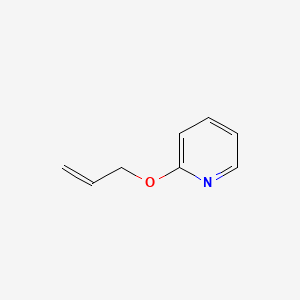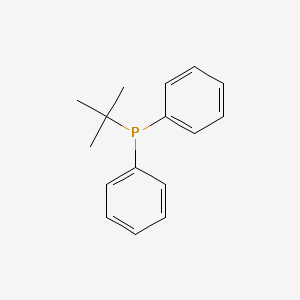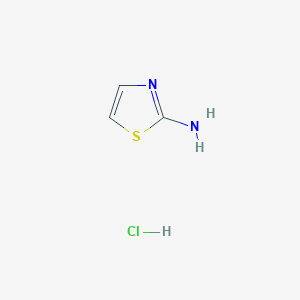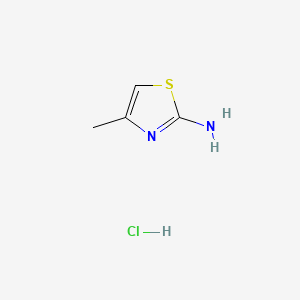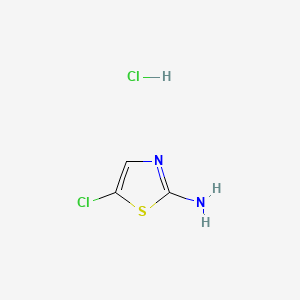
2-Amino-5-chlorobenzothiazole
Vue d'ensemble
Description
2-Amino-5-chlorobenzothiazole (2-ACBT) is a chemical compound consisting of an amino group attached to a chlorobenzothiazole. It is an important intermediate in the synthesis of various drugs and other organic compounds. Its structure is closely related to that of the antibiotic chloramphenicol and the antifungal agent clotrimazole. 2-ACBT has been widely studied due to its potential applications in the pharmaceutical and agricultural industries.
Applications De Recherche Scientifique
Applications antifongiques
2-Amino-5-chlorobenzothiazole: a été utilisé dans la synthèse de dérivés présentant des propriétés antifongiques significatives. Ces dérivés ont montré une activité mesurable contre des champignons tels que Candida glabrata et Aspergillus niger, se comparant favorablement au fluconazole, un médicament antifongique standard .
Agents anticancéreux et anti-inflammatoires
Des dérivés de This compound ont été explorés pour leur potentiel en tant qu'agents anticancéreux et anti-inflammatoires. Ces composés ont été testés contre diverses lignées de cellules cancéreuses, montrant des résultats prometteurs dans l'inhibition de la prolifération cellulaire et la réduction de facteurs inflammatoires comme l'IL-6 et le TNF-α .
Synthèse de composés hétérocycliques
Le composé sert de précurseur dans la synthèse d'une large gamme de composés hétérocycliques. Il s'agit notamment des dérivés de benzimidazole, des oxadiazoles et des triazoles, qui sont importants en chimie médicinale en raison de leurs diverses activités biologiques .
Inhibition enzymatique
This compound: les dérivés agissent comme inhibiteurs pour plusieurs enzymes. Ceci est crucial pour développer des traitements pour les maladies où la régulation enzymatique joue un rôle important, comme certains types de cancers et les maladies neurodégénératives .
Propriétés neuroprotectrices
Certains dérivés synthétisés à partir de This compound présentent des propriétés neuroprotectrices. Ces composés pourraient être utilisés dans le traitement des maladies neurodégénératives en protégeant les cellules nerveuses des dommages .
Activité antioxydante
Le composé a été impliqué dans la création de dérivés présentant des propriétés antioxydantes. Les antioxydants sont essentiels pour prévenir le stress oxydatif, qui peut entraîner des maladies chroniques telles que le cancer et les maladies cardiaques .
Safety and Hazards
Orientations Futures
Benzothiazoles, including 2-Amino-5-chlorobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have been the subject of significant research due to their unique physical and chemical properties, as well as potential applications in fields ranging from materials science to pharmaceutical chemistry. Future research may focus on the development of targeted synthesis of benzothiazole analogs and the exploration of their biological activities .
Mécanisme D'action
Target of Action
It’s known that benzothiazole derivatives, which include 2-amino-5-chlorobenzothiazole, exhibit a wide range of biological activities . These activities suggest that the compound interacts with various biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and other processes .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
It’s known that benzothiazole derivatives have been associated with various biological activities, including anti-cancer, anti-bacterial, anti-diabetic, anthelmintic, anti-tumour, anti-viral, anti-inflammatory, anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes, and antioxidant . These activities suggest that the compound has broad effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
2-Amino-5-chlorobenzothiazole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s ability to form hydrogen bonds and other interactions with biomolecules makes it a versatile agent in biochemical research. Studies have demonstrated that this compound can interact with enzymes such as kinases and proteases, modulating their activity and impacting cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, thereby affecting the production of proteins involved in critical cellular functions . The compound’s impact on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism. For example, this compound has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the metabolic profile of cells, impacting their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.
Propriétés
IUPAC Name |
5-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSRALHGMVQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174271 | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-00-3 | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20358-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LL9WL723B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-5-chlorobenzothiazole derivatives promising candidates for antifungal agents?
A1: The research focuses on synthesizing and characterizing nine novel this compound derivatives. These derivatives incorporate various heterocyclic structures, which are known to possess diverse biological activities. The study highlights that several of these synthesized compounds demonstrated notable antifungal activity against Candida glabrata and Aspergillus niger when compared to fluconazole, a standard antifungal drug []. This finding suggests that modifying the this compound scaffold with specific heterocyclic groups could lead to the development of potent antifungal agents.
Q2: How were the synthesized this compound derivatives characterized in the study?
A2: The researchers utilized a combination of techniques to confirm the identity and purity of the synthesized this compound derivatives. These techniques included:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
